molecular formula C10H12ClN3O2S B2634314 6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide CAS No. 1436156-47-6

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide

Cat. No.: B2634314
CAS No.: 1436156-47-6
M. Wt: 273.74
InChI Key: IYMMHIAVSQLOBL-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a cyano group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-methylpyridine-3-sulfonamide.

    Nitrile Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable nitrile source such as sodium cyanide.

    Alkylation: The final step involves the alkylation of the nitrogen atom with 2-bromopropane under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the cyano group can interact with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(2-cyano-2-methylethyl)-N-ethylpyridine-3-carboxamide
  • 6-Chloro-N-(2-cyanopropyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide

Uniqueness

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with 5-methylpyridine-3-sulfonamide, followed by the introduction of a cyano group through nucleophilic substitution and subsequent alkylation with 2-bromopropane under basic conditions.

Key Synthetic Steps:

  • Starting Material : 5-Methylpyridine-3-sulfonamide.
  • Nitrile Introduction : Nucleophilic substitution using sodium cyanide.
  • Alkylation : Reaction with 2-bromopropane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety can inhibit enzymes by mimicking natural substrates, while the cyano group may interact with nucleophilic sites in biological molecules. This dual action can disrupt normal cellular processes, leading to various biological effects.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their bacteriostatic properties. They inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. The presence of the sulfonamide group (-SO₂NH-) is crucial for this activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have demonstrated its cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown significant inhibition of cyclin-dependent kinase 2 (CDK2), which is vital for cell cycle regulation and cancer progression .

Case Study: Cytotoxicity and Cell Cycle Arrest

In a study examining related sulfonamide compounds, it was found that specific derivatives exhibited promising anticancer activity by inducing cell cycle arrest at different phases (G1/S, S, G2/M) and promoting apoptosis in cancer cells. Molecular docking studies confirmed effective binding to CDK2, suggesting a mechanism for the observed cytotoxicity .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
6-Chloro-N-(2-cyano-2-methylethyl)-N-ethylpyridine-3-carboxamideStructureModerate antimicrobial
6-Chloro-N-(2-cyanopropyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamideStructureAnticancer activity

This compound's specific substitution pattern on the pyridine ring imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2S/c1-7(4-12)5-14-17(15,16)9-3-8(2)10(11)13-6-9/h3,6-7,14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMHIAVSQLOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NCC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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